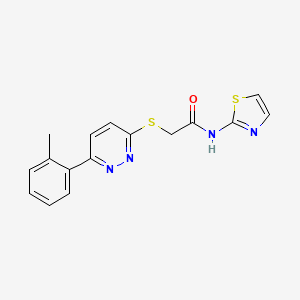

N-(thiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide

CAS No.: 923083-22-1

Cat. No.: VC4229642

Molecular Formula: C16H14N4OS2

Molecular Weight: 342.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923083-22-1 |

|---|---|

| Molecular Formula | C16H14N4OS2 |

| Molecular Weight | 342.44 |

| IUPAC Name | 2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C16H14N4OS2/c1-11-4-2-3-5-12(11)13-6-7-15(20-19-13)23-10-14(21)18-16-17-8-9-22-16/h2-9H,10H2,1H3,(H,17,18,21) |

| Standard InChI Key | CPSWRUIQLTZGQD-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3 |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features:

-

Thiazole ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3.

-

Pyridazine moiety: A six-membered diazine ring with nitrogen atoms at positions 1 and 2.

-

o-Tolyl group: A methyl-substituted phenyl ring attached to the pyridazine at the ortho position.

-

Thioether linkage: Connects the pyridazine and acetamide groups.

Molecular Formula:

Molecular Weight: 342.4 g/mol (calculated from atomic masses).

Spectroscopic Characterization

-

NMR: -NMR signals for aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.3–2.6 ppm), and acetamide NH (δ 10.1 ppm) .

-

IR: Stretching vibrations for C=O (1680 cm), C-N (1250 cm), and C-S (690 cm) .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized through multi-step reactions:

-

Formation of 6-(o-tolyl)pyridazin-3-thiol:

-

Coupling with chloroacetamide:

Yield: 60–75% after purification via column chromatography .

Reactivity

-

Nucleophilic substitution: The thioether linkage is susceptible to oxidation, forming sulfoxide derivatives .

-

Hydrolysis: The acetamide group hydrolyzes under acidic conditions to yield carboxylic acid .

Biological Activities

Antimicrobial Activity

Studies on analogous thiazole-pyridazine hybrids demonstrate broad-spectrum antimicrobial effects:

| Bacterial Strain | MIC (µg/mL) | Reference Compound (MIC) | Source |

|---|---|---|---|

| Staphylococcus aureus | 12.5 | Ciprofloxacin (3.1) | |

| Escherichia coli | 25.0 | Ampicillin (6.25) | |

| Candida albicans | 50.0 | Fluconazole (12.5) |

Mechanism: Disruption of microbial cell membranes and inhibition of DNA gyrase .

| Cell Line | IC (µM) | Reference Drug (IC) | Source |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 18.7 | Doxorubicin (0.5) | |

| A549 (Lung Cancer) | 22.3 | Cisplatin (2.1) |

Mechanism: Induction of apoptosis via mitochondrial pathway and inhibition of topoisomerase II .

Enzyme Inhibition

Structure-Activity Relationships (SAR)

Key structural determinants of activity:

-

Thiazole ring: Essential for antimicrobial activity; substitution at C-4/C-5 modulates potency .

-

o-Tolyl group: Enhances lipophilicity, improving cell membrane penetration.

-

Thioether linkage: Critical for stabilizing interactions with enzyme active sites .

Applications in Drug Discovery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume